molecular formula C11H12F2O B3093744 1-(3,5-Difluorophenyl)-3-methylbutan-2-one CAS No. 1248194-32-2

1-(3,5-Difluorophenyl)-3-methylbutan-2-one

Número de catálogo: B3093744
Número CAS: 1248194-32-2
Peso molecular: 198.21 g/mol
Clave InChI: BBXVNPRZOAECMC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(3,5-Difluorophenyl)-3-methylbutan-2-one is an organic compound characterized by the presence of a difluorophenyl group attached to a butanone structure

Propiedades

IUPAC Name

1-(3,5-difluorophenyl)-3-methylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-7(2)11(14)5-8-3-9(12)6-10(13)4-8/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBXVNPRZOAECMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluorophenyl)-3-methylbutan-2-one typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable ketone precursor under basic conditions. One common method is the Claisen-Schmidt condensation, where 3,5-difluorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(3,5-Difluorophenyl)-3-methylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride

Actividad Biológica

Overview

1-(3,5-Difluorophenyl)-3-methylbutan-2-one is an organic compound characterized by a difluorophenyl group attached to a butanone structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of treating parasitic infections and possibly other therapeutic areas.

  • Chemical Formula : C12_{12}H12_{12}F2_2O
  • Molecular Weight : 224.22 g/mol
  • CAS Number : 1248194-32-2

Synthesis

The synthesis of 1-(3,5-Difluorophenyl)-3-methylbutan-2-one typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable ketone precursor under basic conditions. One common method is the Claisen-Schmidt condensation, where 3,5-difluorobenzaldehyde reacts with acetone in the presence of sodium hydroxide to form the desired product.

Antiparasitic Activity

Recent studies have highlighted the compound's significant activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). The compound demonstrated an effective concentration (EC50_{50}) of approximately 260 nM in vitro against T. brucei, indicating potent antiparasitic properties .

While initial studies suggested that the biological activity might be linked to inhibition of specific kinases, further investigations revealed that the compound likely interacts with alternative molecular targets. For instance, it was noted that the potency observed in cell-based assays did not correlate directly with enzymatic inhibition, suggesting a complex mechanism involving multiple targets within the parasite .

Pharmacokinetics and Efficacy Studies

Pharmacokinetic studies conducted on animal models have shown that 1-(3,5-Difluorophenyl)-3-methylbutan-2-one can penetrate the blood-brain barrier effectively, which is critical for treating central nervous system infections caused by T. brucei. In vivo efficacy studies demonstrated that dosing with this compound resulted in complete cure in certain models without relapse over a 30-day observation period .

Table 1: Summary of Biological Activity and Pharmacokinetics

Parameter Value
EC50_{50} (in vitro)260 nM
Selectivity (MRC-5 cells)~200-fold
Blood-Brain Barrier PenetrationYes
In Vivo Cure Rate100% in NMRI mice

Case Study 1: Efficacy Against HAT

In a controlled study involving female NMRI mice infected with T. brucei, treatment with 1-(3,5-Difluorophenyl)-3-methylbutan-2-one resulted in complete clearance of parasitemia within 30 days post-treatment. This study emphasizes the compound's potential as a therapeutic agent against HAT and highlights its favorable pharmacokinetic profile .

Case Study 2: Mechanism Investigation

A series of experiments were conducted to elucidate the mechanism of action of this compound. Initial hypotheses centered around its ability to inhibit TbGSK3; however, subsequent results indicated that its primary mode of action might involve alternative pathways that warrant further investigation. This complexity underscores the need for comprehensive mechanism-of-action studies when developing new antiparasitic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Difluorophenyl)-3-methylbutan-2-one
Reactant of Route 2
Reactant of Route 2
1-(3,5-Difluorophenyl)-3-methylbutan-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.